

Application Notes and Protocols for MNI137

Dissolution in DMSO

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Compound of Interest

Compound Name: MNI137

Cat. No.: B609199

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Introduction

MNI137 is a selective negative allosteric modulator (NAM) of group II metabotropic glutamate (mGlu) receptors, specifically targeting mGluR2 and mGluR3.^[1] These receptors are coupled to Gai/o proteins, and their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.^{[2][3][4]} **MNI137** is a valuable tool for investigating the physiological and pathological roles of group II mGlu receptors in the central nervous system. Proper handling and dissolution of **MNI137** are critical for obtaining accurate and reproducible experimental results. Dimethyl sulfoxide (DMSO) is a common solvent for dissolving **MNI137** due to its high solubilizing capacity for organic molecules.^[1] These application notes provide detailed protocols for the preparation of **MNI137** stock solutions in DMSO and their application in a relevant cell-based assay.

Data Presentation

Quantitative data for **MNI137** and its dissolution in DMSO are summarized in the table below for easy reference.

Parameter	Value	Reference
Molecular Weight	341.16 g/mol	[1]
Solubility in DMSO	17.06 mg/mL	[1]
Molar Solubility in DMSO	50 mM	[1]
Recommended Stock Concentration	10-50 mM	N/A
Recommended Final DMSO Concentration in Cell Culture	≤ 0.5%	
Storage of Stock Solution	-20°C for up to 3 months	[5]

Experimental Protocols

Protocol 1: Preparation of a 50 mM MNI137 Stock Solution in DMSO

This protocol describes the preparation of a 50 mM stock solution of **MNI137** in DMSO.

Materials and Equipment:

- **MNI137** powder
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Analytical balance
- Microcentrifuge tubes or amber glass vials
- Vortex mixer
- Pipettes and sterile pipette tips

Procedure:

- Calculate the required mass of **MNI137**:

- To prepare 1 mL of a 50 mM stock solution, the required mass is calculated as follows:
 - $\text{Mass (g)} = \text{Molarity (mol/L)} \times \text{Volume (L)} \times \text{Molecular Weight (g/mol)}$
 - $\text{Mass (mg)} = 50 \text{ mmol/L} \times 0.001 \text{ L} \times 341.16 \text{ g/mol} = 17.058 \text{ mg}$
- Weighing **MNI137**:
 - Tare a clean, dry microcentrifuge tube or vial on an analytical balance.
 - Carefully weigh approximately 17.06 mg of **MNI137** powder into the tared container. Record the exact weight.
- Dissolving in DMSO:
 - Add the appropriate volume of anhydrous DMSO to the container with the **MNI137** powder. For 17.06 mg, this would be 1 mL.
 - Cap the container tightly.
- Mixing:
 - Vortex the solution until the **MNI137** is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary. Ensure the solution is clear and free of particulates.
- Storage:
 - Aliquot the stock solution into smaller volumes in tightly sealed microcentrifuge tubes or vials to avoid repeated freeze-thaw cycles.
 - Store the aliquots at -20°C, protected from light. Under these conditions, the stock solution is expected to be stable for up to 3 months.[5]

Protocol 2: Calcium Mobilization Assay for **MNI137** Activity on mGluR2/3

This protocol describes a cell-based assay to measure the inhibitory effect of **MNI137** on glutamate-induced calcium mobilization in cells expressing mGluR2 or mGluR3. As these are Gai/o-coupled receptors, they do not naturally signal through calcium. Therefore, this assay requires the co-expression of a promiscuous G-protein, such as Gα16, which couples the receptor to the phospholipase C (PLC) pathway, leading to a measurable calcium release.

Materials and Equipment:

- HEK293 cells (or another suitable cell line) co-transfected with human mGluR2 (or mGluR3) and Gα16
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- 96-well black, clear-bottom cell culture plates
- **MNI137** stock solution (from Protocol 1)
- L-glutamate
- Fluo-4 AM calcium indicator dye
- Pluronic F-127
- Probenecid
- Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
- Fluorescence plate reader with injection capabilities (e.g., FLIPR, FlexStation)

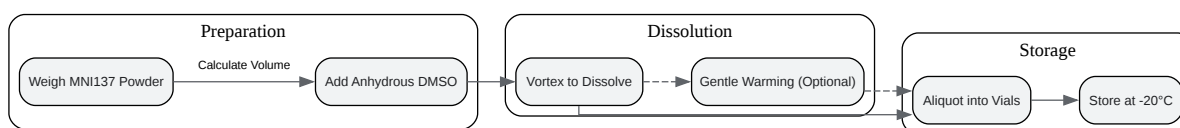
Procedure:

- Cell Seeding:
 - The day before the assay, seed the co-transfected HEK293 cells into 96-well black, clear-bottom plates at a density of 40,000-60,000 cells per well in 100 µL of complete culture medium.
 - Incubate overnight at 37°C and 5% CO₂.

- Dye Loading:
 - Prepare a Fluo-4 AM loading buffer consisting of HBSS with 20 mM HEPES, 4 μ M Fluo-4 AM, 0.04% Pluronic F-127, and 2.5 mM probenecid.
 - Aspirate the culture medium from the cell plate.
 - Add 100 μ L of the Fluo-4 AM loading buffer to each well.
 - Incubate the plate at 37°C for 60 minutes in the dark.
- Compound Preparation:
 - Prepare serial dilutions of the **MNI137** stock solution in assay buffer (HBSS with 20 mM HEPES and 0.1% BSA). The final DMSO concentration should be kept constant across all dilutions and should not exceed 0.5%.
 - Prepare an L-glutamate solution in assay buffer at a concentration that elicits an EC₈₀ response (this should be predetermined in a separate agonist dose-response experiment).
- Assay Performance:
 - After dye loading, wash the cells twice with 100 μ L of assay buffer.
 - Add 80 μ L of assay buffer to each well.
 - Place the cell plate and compound plates into the fluorescence plate reader.
 - Set the instrument to measure fluorescence (Excitation: ~488 nm, Emission: ~525 nm) at 1-second intervals.
 - Establish a stable baseline fluorescence reading for 10-20 seconds.
 - The instrument will then add 20 μ L of the **MNI137** dilutions (or vehicle control) to the respective wells.
 - Incubate for 5-15 minutes.

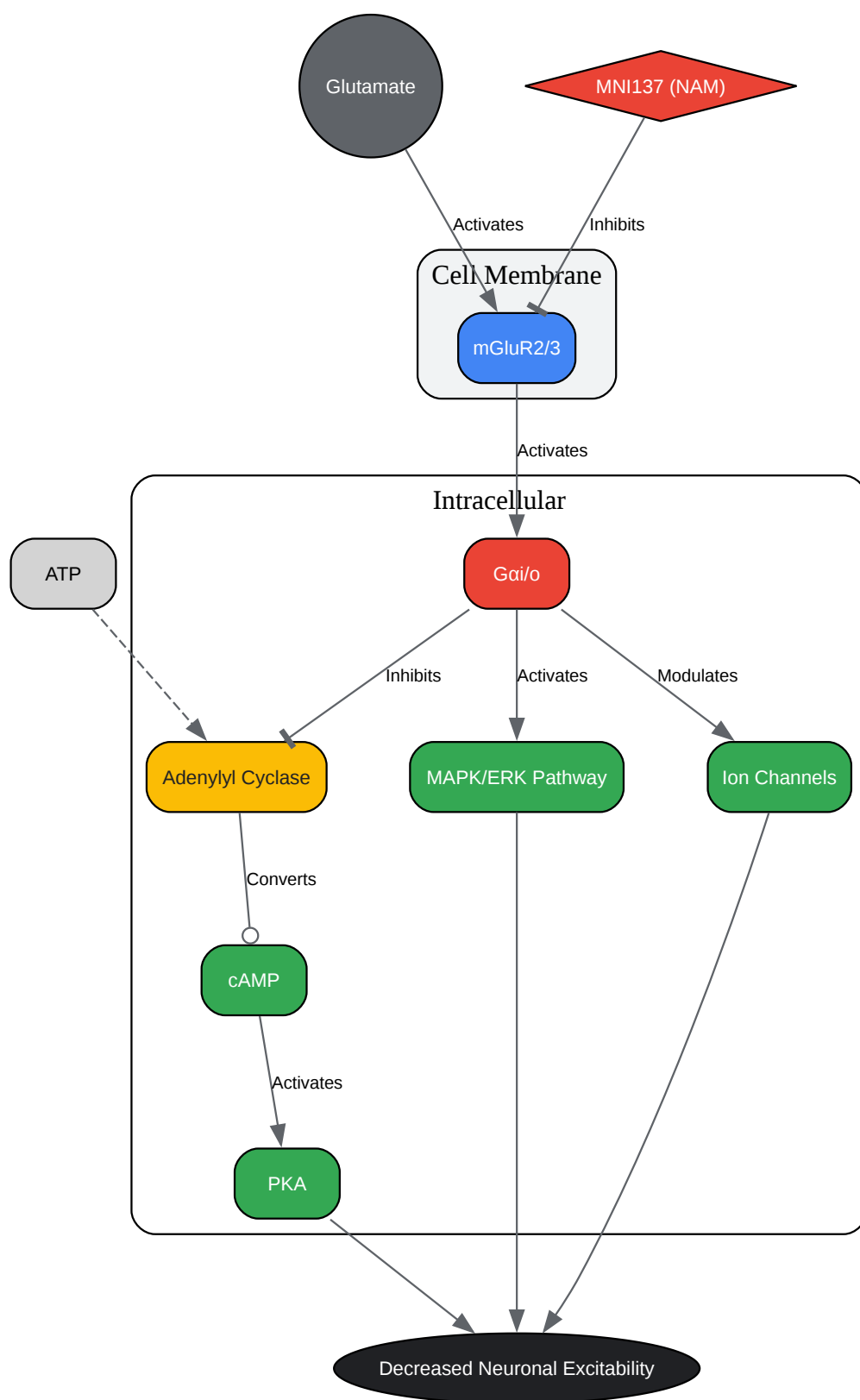
- Following the pre-incubation, the instrument will add 25 μ L of the EC₈₀ L-glutamate solution to all wells.
- Continue recording the fluorescence signal for at least 60-120 seconds.
- Data Analysis:
 - The change in fluorescence upon glutamate addition is indicative of calcium mobilization.
 - Analyze the data by calculating the percentage of inhibition of the glutamate response by **MNI137** at each concentration.
 - Plot the percentage of inhibition against the **MNI137** concentration to determine the IC₅₀ value.

Visualizations



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Caption: Workflow for preparing **MNI137** stock solution in DMSO.



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Caption: Simplified signaling pathway of group II mGlu receptors.

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